tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate
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Overview
Description
Tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate (TBAC) is an organic compound used in a variety of scientific applications, such as organic synthesis, pharmaceutical research, and biochemistry. TBAC is a versatile compound that can be used in both aqueous and non-aqueous solvents, allowing for a wide range of applications. TBAC is a relatively safe compound and is not known to be carcinogenic, mutagenic, or teratogenic.
Scientific Research Applications
Electrochemical Properties and Antioxidants Study
- Voltammetric Study of Synthetic Antioxidants : A voltammetric study focused on the electrochemical oxidation of tert-butylhydroquinone (BHQ) and related antioxidants, revealing insights into their electrochemical behaviors and potential applications in acetic acid media. This research could suggest a broader context for the study of tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate's electrochemical properties and its potential as an antioxidant (Michalkiewicz, Mechanik, & Malyszko, 2004).
Polymer Science and Material Applications
- Synthesis and Properties of Ortho-linked Polyamides : Ortho-linked polyamides derived from bis(ether-carboxylic acid) or a bis(ether amine) related to tert-butylcatechol were synthesized. These polyamides exhibited noncrystalline nature, high solubility in polar solvents, and good thermal stability, highlighting the structural versatility and application potential of compounds related to this compound in material sciences (Hsiao, Yang, & Chen, 2000).
Organic Synthesis and Ligand Development
- Rigid P-chiral Phosphine Ligands : A study on rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes indicated the importance of tert-butyl groups in enhancing enantioselectivities and catalytic activities. This underscores the role of tert-butyl derivatives in the development of new catalysts for asymmetric synthesis (Imamoto et al., 2012).
Chemical Structure and Analysis
- X-Ray Structure and DFT Studies of Triazolyl-indole Derivatives : The synthesis and structural analysis of triazolyl-indole derivatives, including tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, highlighted the utility of tert-butyl groups in stabilizing novel chemical structures and facilitating detailed structural analyses through X-ray diffraction and DFT studies. Such research contributes to the understanding of molecular interactions and electronic properties (Boraei et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(4-amino-2-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBMAYQQXPPSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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